Lipophilicity Advantage Over Morpholine Analog
The thiomorpholine core of the target compound exhibits significantly higher lipophilicity compared to the corresponding morpholine analog, as evidenced by the measured logP of the parent heterocycles. Thiomorpholine has a reported logP of 0.65 , while morpholine has a logP of -0.86 [1]. This difference of approximately 1.5 log units translates to a theoretical >30-fold increase in octanol-water partition coefficient, suggesting enhanced passive diffusion across biological membranes. The pentyl and ethyl substituents on the target compound will further increase logP, but the core heterocycle contribution remains a critical differentiator for CNS penetration potential [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 0.65 (thiomorpholine core, experimental) |
| Comparator Or Baseline | Morpholine analog: logP = -0.86 (experimental) |
| Quantified Difference | ΔlogP ≈ 1.51 (thiomorpholine > morpholine) |
| Conditions | Octanol-water partition coefficient, measured for parent heterocycles |
Why This Matters
Higher logP correlates with improved blood-brain barrier penetration, making the thiomorpholine derivative a more suitable scaffold for CNS-targeted probes or drug candidates compared to its more polar morpholine counterpart.
- [1] Sielc. Morpholine (CAS 110-91-8) - LogP and Property Data. Analytical Reference Standard. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
